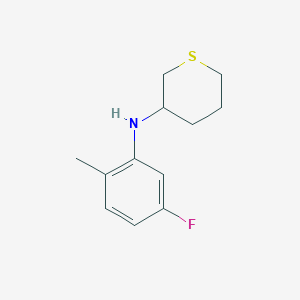

N-(5-fluoro-2-methylphenyl)thian-3-amine

Description

Contextualization within Thian-3-amine (B2788540) Chemistry

The thian-3-amine core of the molecule is a derivative of thiane (B73995), also known as tetrahydrothiopyran. Thiane is a six-membered saturated heterocycle containing a sulfur atom. organic-chemistry.org Sulfur-containing heterocycles are pivotal in medicinal chemistry and are found in numerous FDA-approved drugs. bohrium.com The thiane ring, in particular, serves as a versatile scaffold. Its non-planar, chair-like conformation can influence the spatial arrangement of substituents, which is critical for molecular recognition at biological targets.

The synthesis of thiane derivatives can be achieved through various organic reactions, including the cyclization of appropriate sulfur-containing precursors. organic-chemistry.org The presence of the amine group at the 3-position of the thiane ring introduces a basic center and a site for further chemical modification. Amines are fundamental functional groups in organic chemistry, classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents on the nitrogen atom. britannica.com N-(5-fluoro-2-methylphenyl)thian-3-amine is a secondary amine, a class of compounds that can participate in hydrogen bonding and act as nucleophiles. wikipedia.org

Significance of Fluorinated Amine Compounds in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's physicochemical properties. nih.gov

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body.

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

Lipophilicity and Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve oral bioavailability.

pKa Modulation: Fluorine's electron-withdrawing nature can lower the basicity (pKa) of nearby amine groups, affecting the molecule's ionization state at physiological pH. This can influence solubility, receptor binding, and pharmacokinetic properties.

These beneficial modifications have led to the inclusion of fluorine in a wide array of approved drugs, from agrochemicals to pharmaceuticals. nih.gov Fluorinated amines, in particular, are important building blocks in the synthesis of these bioactive compounds. researchgate.net

Overview of Current Research Landscape on this compound and Analogues

Direct research specifically detailing the synthesis and biological activity of this compound is not extensively documented in publicly available literature. However, the research landscape can be understood by examining studies on analogous structures that combine fluorinated aromatic rings with amine-substituted heterocycles.

The compound is part of a larger chemical space of fluorinated aryl amines that are of interest to chemical suppliers and research organizations, indicating its potential as a building block in discovery chemistry. Analogues often feature variations in the heterocyclic ring, the position of the fluorine and methyl groups on the phenyl ring, or the point of attachment of the amine.

Research into compounds with similar structural features, such as fluorinated 2-amino-1,3,4-thiadiazines and N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, highlights the ongoing exploration of sulfur- and nitrogen-containing heterocycles with halogenated phenyl groups for potential therapeutic applications, including antimicrobial and anticancer activities. researchgate.net The synthesis of such molecules often involves multi-step sequences, and their evaluation against various biological targets is a common theme in medicinal chemistry research. The study of this compound and its analogues likely falls within this broader effort to generate novel chemical entities for drug discovery programs.

Interactive Data Table: Properties of this compound and an Analogue

| Compound Name | Synonym | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | N-(5-fluoro-2-methylphenyl)tetrahydro-2H-thiopyran-3-amine | C12H16FNS | 225.33 |

| N-(3-fluoro-5-methylphenyl)thian-3-amine | N-(3-fluoro-5-methylphenyl)tetrahydro-2H-thiopyran-3-amine | C12H16FNS | 225.33 chiralen.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H16FNS |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

N-(5-fluoro-2-methylphenyl)thian-3-amine |

InChI |

InChI=1S/C12H16FNS/c1-9-4-5-10(13)7-12(9)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |

InChI Key |

DCEOXOBHCVRDIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC2CCCSC2 |

Origin of Product |

United States |

Biological Activity and Efficacy Studies Preclinical

In Vitro Pharmacological Evaluation of N-(5-fluoro-2-methylphenyl)thian-3-amine and Derivatives

The in vitro pharmacological profile of compounds structurally related to this compound has been investigated through various assays to determine their biological activities. The presence of the fluorinated phenyl group, a common moiety in many pharmacologically active molecules, suggests potential for significant biological interactions.

Derivatives containing structural motifs similar to this compound, such as fluorinated rings and thiazole (B1198619) or thiadiazole cores, have demonstrated notable anti-proliferative effects across a variety of human cancer cell lines.

Substituted thiazole and thiadiazole compounds have shown a broad range of biological effects, including antitumor activity. For instance, a series of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives were tested for cytotoxicity against human bladder cancer HCV29T cells. The most active among these were further evaluated against rectal (SW707), lung (A549), and breast (T47D) cancer cell lines, with some compounds exhibiting higher anti-proliferative effects than the standard chemotherapeutic agent, cisplatin.

Similarly, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were evaluated for their anticancer activity against lung (A-549), liver (Bel7402), and intestinal (HCT-8) cancer cell lines. Thiazolo[4,5-d]pyrimidine derivatives have also been identified as potential therapeutic agents in oncology, with new derivatives showing activity against melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT) cancer cell lines. Furthermore, studies on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates revealed significant anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines.

Table 1: Anti-proliferative Activity of Related Heterocyclic Compounds

| Compound Class | Tested Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | HCV29T (bladder), SW707 (rectal), A549 (lung), T47D (breast) | Some compounds showed higher activity than cisplatin. | |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549 (lung), Bel7402 (liver), HCT-8 (intestine) | Moderate to high inhibitory activity observed. | |

| Thiazolo[4,5-d]pyrimidine derivatives | A375 (melanoma), C32 (melanoma), DU145 (prostate), MCF-7/WT (breast) | Compound 3b was identified as the most active. | |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 (breast), MDA-MB-231 (breast) | Compound 2 showed the best antiproliferative effect on MCF-7 cells. |

The structural components of this compound suggest a potential for interaction with various enzyme systems, a common mechanism of action for many therapeutic agents. Kinase inhibition is a particularly well-established field for related structures.

The 2-aminothiazole (B372263) scaffold, for example, was identified as a novel template for Src family kinase inhibitors. Extensive structure-activity relationship studies led to the development of Dasatinib (BMS-354825), a potent pan-Src inhibitor with nanomolar efficacy. In another area, certain 1,3,4-thiadiazol-2-yl)benzamide derivatives have been explored as inhibitors of lipoxygenase.

Furthermore, research into novel phthalic-based compounds has yielded potent tyrosine kinase inhibitors. One isophthalic derivative demonstrated high inhibitory potency against EGFR (90% inhibition) and HER2 (64% inhibition), comparable to the approved drug lapatinib (B449) at similar concentrations. Broad-spectrum kinase inhibitors like Sunitinib and Sorafenib, which inhibit VEGFR, PDGFR, and other kinases, also serve as benchmarks in this area.

Table 2: Enzyme Inhibition by Structurally Related Compounds

| Compound Class | Enzyme Target | Notable Inhibitor Example | Reference |

|---|---|---|---|

| 2-Aminothiazole Derivatives | Src Family Kinases | Dasatinib (BMS-354825) | |

| Phthalic-based Benzamides | Tyrosine Kinases (EGFR, HER2, VEGFR-2) | Isophthalic derivative 9 | |

| 1,3,4-Thiadiazole Benzamides | Lipoxygenase | Compound 4e (3-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide) |

Given that the target molecule is an amine, its potential interaction with amine receptors is of significant interest. The Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines and modulates dopaminergic, serotonergic, and glutamatergic systems. It has emerged as a promising target for neuropsychiatric disorders.

Activation of TAAR1 by an agonist typically leads to the stimulation of Gαs protein, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade has been demonstrated in various cellular systems expressing TAAR1 from different species. The development of synthetic TAAR1 agonists, such as Ulotaront, has provided compelling evidence of the receptor's role in regulating neurotransmission, making it a key target for conditions like schizophrenia. Functional assays for TAAR1 agonists often involve measuring cAMP accumulation or downstream signaling events like the phosphorylation of ERK and CREB proteins in cells engineered to express the receptor.

Table 3: Characteristics of TAAR1 Agonism

| Receptor | Signaling Mechanism | Downstream Effects | Therapeutic Target For | Reference |

|---|---|---|---|---|

| TAAR1 | Gαs-coupled GPCR | Increased intracellular cAMP, Phosphorylation of ERK and CREB | Schizophrenia, Psychotic Disorders |

The inclusion of a fluorine atom and a heterocyclic-like thiane (B73995) ring in the target compound suggests potential antimicrobial properties, as these features are present in many existing antimicrobial agents.

Antibacterial Activity: Several studies have highlighted the antibacterial potential of fluorinated compounds and thiazole derivatives. A series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives showed potent antibacterial activity against a panel of Gram-positive bacteria, including drug-resistant strains. One compound, 7j, exhibited an inhibitory effect eight times stronger than the antibiotic linezolid. Similarly, 5-Fluoro-isatin thiosemicarbazone derivatives have demonstrated efficacy against Gram-negative bacteria. Other research has focused on thiazole derivatives, which have shown promising activity against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus.

Anti-HIV Activity: Fluorine substitution has also been a successful strategy in the development of antiviral agents. For example, the synthesis of 3'-fluoro-5'-norcarbocyclic nucleoside phosphonates resulted in compounds with potent anti-HIV-1 activity, with some derivatives showing efficacy equivalent or superior to the established drug (R)-PMPA (Tenofovir). Another approach has involved targeting the HIV capsid (CA) protein. Novel phenylalanine derivatives designed as HIV-1 CA binders have shown inhibitory activity in the low-micromolar range.

Table 4: Antimicrobial Activity of Related Compound Classes

| Activity Type | Compound Class | Target Organisms/Virus | Key Findings | Reference |

|---|---|---|---|---|

| Antibacterial | 3-(5-fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria (including resistant strains) | Compound 7j was 8-fold more potent than linezolid. | |

| Antibacterial | Substituted Thiazoles | Multidrug-resistant S. aureus | Naphthothiazoledione moiety was important for potent activity. | |

| Anti-HIV | 3'-fluoro-5'-norcarbocyclic nucleoside phosphonates | HIV-1 LAI strain and NRTI-resistant strains | Bis(POM) prodrug (−)-9 showed activity superior to (R)-PMPA. | |

| Anti-HIV | Phenylalanine derivatives | HIV-1 | Compound I-19 showed the best antiviral activity (EC50 = 2.53 µM). |

A key mechanism for the anti-proliferative effects of many anticancer agents is the disruption of microtubule dynamics, leading to mitotic arrest. This is often achieved through the inhibition of tubulin polymerization. Several classes of heterocyclic compounds have been identified as potent tubulin inhibitors that bind to the colchicine (B1669291) site.

For example, a series of 2-anilino triazolopyrimidines were investigated as tubulin polymerization inhibitors. The most active compound, 3d, strongly inhibited tubulin polymerization and also inhibited the binding of radiolabeled colchicine to tubulin, confirming its interaction at the colchicine binding site. Arylthioindoles (ATIs) are another class of compounds that inhibit tubulin assembly via the colchicine site, with some derivatives inhibiting cancer cell growth at nanomolar concentrations. These findings suggest that compounds with related heterocyclic scaffolds could possess antimitotic properties.

Table 5: Antimitotic Activity of Tubulin Polymerization Inhibitors

| Compound Class | Mechanism of Action | Key Compound Example | Tubulin Polymerization IC50 | Reference |

|---|---|---|---|---|

| 2-Anilino Triazolopyrimidines | Inhibition of tubulin polymerization (colchicine site) | Compound 3d | 1.9 µM | |

| Arylthioindoles (ATIs) | Inhibition of tubulin polymerization (colchicine site) | Compound 24 | 2.0 µM | |

| Heterocyclic-fused Pyrimidines | Inhibition of tubulin polymerization (colchicine site) | Compound 4a | <10 nM (cellular IC50) |

In Vivo Efficacy Studies in Non-Human Models

While in vivo data for this compound itself is not publicly available, preclinical studies on structurally or functionally related compounds in non-human models provide insights into potential efficacy.

A 2-aminothiazole derivative, compound 12m, demonstrated oral efficacy in a chronic model of adjuvant-induced arthritis in rats. It also showed efficacy in an acute murine model of inflammation by significantly reducing lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokine TNF-alpha.

In the context of neuropsychiatric disorders, a novel TAAR1 agonist showed notable efficacy in rodent models related to schizophrenia, such as reducing MK-801-induced hyperactivity in rats.

For oncology, a novel tubulin inhibitor, compound 6h, which targets the colchicine-binding site, was shown to effectively inhibit tumor progression in A549 non-small cell lung cancer xenograft mouse models with minimal toxicity. This compound also inhibited angiogenesis, a critical process for tumor growth and metastasis. These examples highlight the therapeutic potential of related compound classes in various disease models.

Tumor Xenograft Models in Cancer Research

Currently, there is no publicly available scientific literature detailing the evaluation of this compound in tumor xenograft models for cancer research.

Rodent Models for Neurological Disorders

There are no available research findings on the use of this compound in rodent models for the study of neurological disorders.

Anti-inflammatory Models

The anti-inflammatory properties of this compound have not been reported in preclinical anti-inflammatory models in the reviewed scientific literature.

Evaluation in Specific Disease Models (e.g., Parkinson's disease, brain tumors)

There is no available data from preclinical studies evaluating the efficacy of this compound in specific disease models such as Parkinson's disease or brain tumors.

Mechanism of Action Investigations

Allosteric Modulation and Orthosteric Binding Mechanisms

Following a comprehensive search of scientific literature and research databases, no specific information is currently available regarding the allosteric modulation or orthosteric binding mechanisms of the chemical compound N-(5-fluoro-2-methylphenyl)thian-3-amine.

Detailed research findings, including data on binding affinities, functional assays, and structural biology studies that would elucidate its interaction with any specific biological targets, have not been published in the available scientific literature. Consequently, it is not possible to provide an analysis of its mechanism of action, nor to construct data tables related to its binding or modulatory properties.

Further research would be required to determine if this compound acts as an allosteric modulator or binds to an orthosteric site on any receptor or enzyme.

Structure Activity Relationship Sar and Structure Based Drug Design Sbdd

Elucidation of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For N-(5-fluoro-2-methylphenyl)thian-3-amine, the key features are the substituted aromatic ring and the heterocyclic amine system.

The N-(5-fluoro-2-methylphenyl) group is a critical component that significantly influences the compound's pharmacokinetic and pharmacodynamic profile. The strategic placement of the fluorine atom and the methyl group on the phenyl ring is not arbitrary and serves several functions in medicinal chemistry.

The ortho-methyl group on the phenyl ring also plays a significant role. It can induce a specific torsional angle between the phenyl ring and the amine linker, which may be crucial for optimal orientation within a target's binding site. This steric influence can lock the molecule into a bioactive conformation. Additionally, the methyl group can contribute to hydrophobic interactions with the target protein, potentially increasing binding affinity.

The thian-3-amine (B2788540) ring system serves as a three-dimensional scaffold that positions the secondary amine and the N-phenyl group in a defined spatial arrangement. Saturated heterocyclic rings are common in drug candidates as they can provide improved solubility and desirable physicochemical properties compared to their flat, aromatic counterparts.

Systematic modification of the substituents on both the phenyl ring and the thian ring is a cornerstone of establishing a clear SAR. These changes can have a profound impact on the compound's potency and its selectivity for the intended biological target over other proteins.

Modifications to the phenyl ring could include altering the position or nature of the halogen. For instance, moving the fluorine from the 5-position to the 4-position or replacing it with chlorine could affect binding affinity and electronic properties. Similarly, changing the ortho-methyl group to a larger ethyl group or a smaller hydrogen atom would probe the steric requirements of the binding pocket.

On the thian ring, modifications could involve adding substituents to the carbon atoms to explore further hydrophobic pockets in the target protein. The replacement of the sulfur atom with another heteroatom, such as oxygen (to form an oxane ring) or nitrogen (to form a piperidine (B6355638) ring), would create analogs with different hydrogen bonding capabilities and metabolic profiles.

The following table illustrates hypothetical SAR data based on common principles in medicinal chemistry.

| Compound ID | Phenyl Ring Modification | Thian Ring Modification | Relative Potency | Rationale for Change |

| Parent | 5-fluoro, 2-methyl | None | 1x | Baseline compound |

| Analog-1 | 4-fluoro, 2-methyl | None | 0.5x | Positional change of electron-withdrawing group may alter binding mode. |

| Analog-2 | 5-chloro, 2-methyl | None | 1.2x | Chloro group is larger and has different electronic properties than fluoro, potentially improving hydrophobic interactions. mdpi.com |

| Analog-3 | 5-fluoro, H | None | 0.1x | Removal of the ortho-methyl group may result in a loss of the required conformation for activity. |

| Analog-4 | 5-fluoro, 2-methyl | S-oxide | 0.3x | Increased polarity from the sulfoxide (B87167) may reduce binding affinity if the pocket is hydrophobic. |

| Analog-5 | 5-fluoro, 2-methyl | 4,4-dimethyl | 2.5x | Additional methyl groups may engage with a nearby hydrophobic pocket, increasing potency. |

Rational Design Principles Based on SAR

The insights gained from SAR studies provide the foundation for the rational design of new analogs with superior properties. Structure-based drug design, which utilizes the three-dimensional structure of the target protein, can further refine these designs. nih.gov

Based on the hypothetical SAR in the table above, a rational design strategy would focus on exploring the steric and electronic requirements of the target's binding site. For example, if larger halogens at the 5-position and additional alkyl groups on the thian ring enhance potency, new analogs could be synthesized to optimize these interactions.

A key strategy is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. mdpi.com For instance, the ortho-methyl group could be replaced with a chlorine atom to maintain a similar size while altering the electronic environment. If the amine's basicity is critical, modifications that modulate its pKa could be explored to optimize the ionic interaction with the target. The goal is to combine favorable modifications to create a new molecule with additive or synergistic improvements in activity.

Achieving selectivity is often a major challenge in drug design. An active compound must bind potently to its intended target while having minimal affinity for other related proteins, such as different receptor subtypes or enzyme isoforms.

One common strategy to enhance selectivity is to exploit differences in the amino acid sequences of the binding sites between the target and off-target proteins. For example, if an off-target protein has a smaller binding pocket, introducing a bulky substituent onto the lead compound can create steric hindrance that prevents binding to the off-target while being accommodated by the larger pocket of the intended target. nih.gov

Another approach involves introducing functional groups that can form specific interactions, such as hydrogen bonds, with unique residues present only in the desired target. By systematically probing the topology and chemical environment of the target's active site, medicinal chemists can design modifications that favor binding to one target over another, thereby engineering selectivity into the molecule.

Structural Biology Approaches

Detailed structural analysis is fundamental to understanding the mechanism of action of any potential therapeutic agent. Techniques such as X-ray crystallography, cryo-electron microscopy (Cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy are pivotal in providing atomic-level insights into how a compound interacts with its biological target.

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including the complexes formed between a small molecule and its protein target. This information is invaluable for understanding the specific binding interactions that drive efficacy and selectivity.

A thorough search of scientific databases and the published literature yielded no studies that have successfully crystallized this compound in complex with a biological target. Consequently, there are no publicly available X-ray crystallography data to inform on its binding mode, key intermolecular interactions, or the conformational changes it may induce upon binding.

Cryo-EM and NMR Spectroscopy for Structural Insights

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large macromolecular complexes, while NMR spectroscopy is a versatile tool for studying the structure and dynamics of molecules in solution. Both methods can provide crucial information for drug design and development.

As with X-ray crystallography, there is no evidence in the current scientific literature to suggest that Cryo-EM or NMR spectroscopy has been employed to investigate the structural characteristics of this compound or its potential interactions with biological macromolecules. The absence of such studies means that there are no available data on its solution-state conformation, dynamic properties, or its binding interface with any putative targets.

Computational Chemistry and in Silico Drug Discovery

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (such as N-(5-fluoro-2-methylphenyl)thian-3-amine) into the binding site of a target protein.

Hypothetical Application: Were studies available, researchers would likely have performed docking simulations against various protein targets to identify potential biological activities. The results would be presented in a table detailing the binding affinities (e.g., in kcal/mol) and key interacting residues. For instance, interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues like VAL, LEU, and PHE would be quantified.

Interactive Data Table: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase X | -8.5 | LEU83, VAL91 | Hydrophobic |

| Protease Y | -7.9 | ASP25, GLY27 | Hydrogen Bond |

| GPCR Z | -9.2 | PHE112, TRP257 | Pi-Stacking |

Note: The data in this table is purely illustrative due to the absence of specific research on this compound.

Molecular Dynamics Simulations to Understand Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations would be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic model of the biological environment and can confirm the stability of the interactions predicted by docking.

Prospective Research: An MD simulation for this compound would involve placing the docked complex in a simulated aqueous environment and observing its atomic movements over a period of nanoseconds. Key analyses would include Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their physicochemical properties.

Potential QSAR Study: For a series of analogs of this compound, a QSAR study would be conducted to build a predictive model. This would involve calculating various molecular descriptors (e.g., LogP, molecular weight, polar surface area) and correlating them with experimentally determined biological activities. The resulting model would guide the synthesis of new derivatives with potentially improved potency.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This is often followed by lead optimization, where the identified "hits" are chemically modified to improve their efficacy and pharmacokinetic properties.

Conceptual Application: this compound itself could be the result of a virtual screening campaign. Subsequently, its structure would serve as a scaffold for lead optimization. Computational chemists would explore modifications to the fluorophenyl and thian rings to enhance binding affinity and selectivity for a given target. The process of tuning amine basicity is a critical step in the optimization of physical and ADME properties of many lead structures. nih.gov

Prediction of Molecular Interactions and Conformational Analysis

Understanding the three-dimensional shape (conformation) of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule.

Anticipated Analysis: A conformational analysis of this compound would be performed to understand its flexibility and the spatial arrangement of its functional groups. This would involve computational methods to explore the molecule's potential energy surface and identify its most stable conformers. Such studies are essential for understanding how the molecule fits into a protein's binding pocket.

Preclinical Pharmacokinetics and Pharmacodynamics Adme

Pharmacodynamic Biomarkers in Preclinical Models

Dose-Response Relationships in Efficacy Models

There is no available information from in vivo or in vitro efficacy models that would allow for the characterization of a dose-response relationship for N-(5-fluoro-2-methylphenyl)thian-3-amine. Studies detailing the compound's potency, efficacy, or the concentration-effect relationship in relevant biological systems have not been published.

Target Engagement Studies in Animal Tissues

Information regarding the direct interaction of this compound with its putative biological target in animal tissues is not available in the public domain. Consequently, data on target occupancy, modulation of target activity, or downstream pharmacodynamic effects in preclinical models could not be retrieved.

Prodrug Design Strategies for this compound

While specific prodrugs for this compound have not been described in the literature, its structure, which features a secondary amine, is amenable to several established prodrug strategies. The primary goals for designing a prodrug of an amine-containing compound are often to improve membrane penetration by increasing lipophilicity, enhance aqueous solubility, or protect the amine from rapid first-pass metabolism. nih.govresearchgate.net

The secondary amine group in this compound is a key functional group that can be temporarily masked. nih.gov The selection of a promoiety would depend on the specific physicochemical or pharmacokinetic limitations of the parent drug that need to be overcome. Strategies generally rely on creating a bioreversible linkage that is cleaved in vivo, either enzymatically or chemically, to release the active parent compound. nih.gov

Potential prodrug strategies applicable to the secondary amine of this compound include:

N-Acylation to Form Amides: While amides are generally stable, their enzymatic hydrolysis can be too slow for effective drug release. nih.gov However, this approach can be viable if specific amidases are present at the target site or if the amide is "activated" to facilitate cleavage. researchgate.net

Carbamates: Carbamate (B1207046) prodrugs are often more susceptible to enzymatic hydrolysis by esterases than amides. researchgate.net This strategy involves linking a carrier molecule to the amine via a carbamate bond, which can be designed to improve properties like lipophilicity. google.com

N-Acyloxyalkyl and N-Phosphoryloxymethyl Prodrugs: These approaches create more labile linkages that can be cleaved by ubiquitous esterases or phosphatases, respectively. nih.gov N-Acyloxyalkyl derivatives of secondary amines, however, can be highly labile in aqueous solutions, which must be considered in the design phase. researchgate.net N-Phosphoryloxymethyl prodrugs can significantly enhance water solubility, which is beneficial for developing intravenous formulations.

N-Mannich Bases: The formation of N-Mannich bases can increase the lipophilicity of the parent amine. nih.gov These prodrugs are typically formed by reacting the amine with an aldehyde (like formaldehyde) and an NH-acidic compound. Their cleavage can be pH-dependent, offering a potential mechanism for targeted release. nih.gov

The following table summarizes these general strategies and their potential application to this compound.

| Prodrug Strategy | Linkage Type | Potential Advantage for this compound | Key Considerations |

| N-Acylation | Amide | Protection from metabolism; potential for targeted release. | Generally high stability can lead to slow or incomplete release of the parent drug. nih.gov |

| Carbamate Formation | Carbamate | Improved lipophilicity and membrane permeability; tunable cleavage rates. researchgate.netgoogle.com | Susceptible to esterase-mediated hydrolysis. researchgate.net |

| N-Acyloxyalkylation | Acyloxyalkyl | Increased lability for faster drug release. researchgate.net | Can have high chemical instability in aqueous solutions. researchgate.net |

| N-Phosphoryloxymethylation | Phosphoryloxymethyl | Significantly enhanced aqueous solubility for parenteral administration. | Requires enzymatic cleavage by phosphatases for activation. |

| N-Mannich Base Formation | Mannich Base | Increased lipophilicity; potential for pH-dependent release. nih.gov | Stability and cleavage kinetics can be highly variable. nih.gov |

Future Research Directions and Therapeutic Potential

Exploration of Novel Analogues and Scaffolds

The generation of novel analogues and the exploration of alternative chemical scaffolds are fundamental strategies in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties of a lead compound. For N-(5-fluoro-2-methylphenyl)thian-3-amine, a systematic analogue generation program could unlock its therapeutic potential.

Key Strategies for Analogue Development:

Modification of the Phenyl Ring: The fluoro and methyl substituents on the phenyl ring are prime candidates for modification. Varying the position and nature of the halogen (e.g., chlorine, bromine) or replacing the methyl group with other alkyl or alkoxy groups could significantly impact target binding and metabolic stability.

Alterations to the Thian Ring: The sulfur atom in the thian ring can be oxidized to a sulfoxide (B87167) or sulfone, which can alter the compound's polarity and hydrogen bonding capacity. Furthermore, the ring size could be varied to explore different conformational presentations to a biological target.

Derivatization of the Amine Group: The secondary amine is a key functional group that can be readily derivatized to form amides, sulfonamides, or ureas. This approach can introduce new interaction points with a target protein and modulate the compound's physicochemical properties.

The synthesis of derivatives of related heterocyclic systems, such as thieno[3,2-c]pyrazol-3-amine and thieno[2,3-b]pyridine, has been shown to yield compounds with potent biological activities, including kinase inhibition and antimicrobial effects, illustrating the potential for discovering novel activities through structural modification nih.govnih.govekb.egresearchgate.net. Natural product-inspired synthesis strategies could also be employed to generate diverse and structurally complex analogues researchgate.netmdpi.comresearchgate.net.

Combination Therapies in Preclinical Disease Models

Combination therapy, the use of two or more therapeutic agents, is a cornerstone of treatment for complex diseases like cancer. This approach can enhance efficacy, overcome drug resistance, and reduce toxicity by targeting multiple pathways simultaneously. The investigation of this compound in combination with existing therapies in preclinical models is a logical step to explore its potential synergistic effects.

Potential Combination Strategies:

With Standard Chemotherapy: In oncology models, combining this novel compound with standard-of-care chemotherapeutic agents could enhance tumor cell killing. Preclinical studies often explore such combinations to determine if a synergistic or additive effect exists mdpi.com.

With Targeted Agents: If the molecular target of this compound is identified, combining it with other targeted therapies that act on complementary signaling pathways could be a powerful strategy.

With Immunotherapies: The interplay between small molecule inhibitors and the immune system is an area of active research. Preclinical models could be used to assess whether this compound can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors.

The rationale for combination therapies is to achieve a greater therapeutic effect than with monotherapy alone. Preclinical studies are essential to identify optimal drug combinations and dosing schedules before advancing to clinical trials nih.gov.

Application of Advanced Research Technologies

Modern drug discovery is heavily reliant on advanced research technologies to accelerate the identification and characterization of new therapeutic agents. The application of these technologies would be crucial in elucidating the potential of this compound.

Key Technologies and Their Applications:

Cryo-Electron Microscopy (Cryo-EM): This revolutionary technique allows for the high-resolution structural determination of biological macromolecules in their near-native state. creative-biostructure.comfrontiersin.orgdelmic.comnih.govlabmanager.com If a protein target for this compound is identified, cryo-EM could be used to visualize the precise binding interactions, providing invaluable information for structure-based drug design and the optimization of lead compounds. creative-biostructure.comfrontiersin.org

Machine Learning and Artificial Intelligence (AI): AI and machine learning algorithms are increasingly being used to predict the biological activities and potential targets of small molecules. cam.ac.ukdev.toembl.org These computational tools can analyze vast datasets to identify patterns that may not be apparent to human researchers, thereby prioritizing compounds for further experimental investigation. saturoglobal.comfrontiersin.org

| Technology | Application in the Study of this compound |

|---|---|

| Cryo-Electron Microscopy (Cryo-EM) | Determine the 3D structure of the compound bound to its biological target, guiding lead optimization. creative-biostructure.comfrontiersin.orgnih.gov |

| Machine Learning/AI | Predict potential biological targets and activities, prioritize analogue synthesis, and analyze complex biological data. cam.ac.ukdev.toembl.org |

Elucidating Undiscovered Biological Activities

A critical step in the development of any new chemical entity is the identification of its biological target and mechanism of action. For this compound, a variety of experimental approaches can be employed to uncover its biological activities.

Methods for Target Identification and Activity Profiling:

Phenotypic Screening: This approach involves testing the compound in cell-based or organism-based assays that model a specific disease state. A positive result in a phenotypic screen can reveal a compound's potential therapeutic utility without prior knowledge of its molecular target.

Target-Based Screening: If a specific biological target is hypothesized, the compound can be tested directly for its ability to modulate the activity of that target in biochemical or cellular assays.

Chemical Proteomics: This powerful technique can be used to identify the direct binding partners of a small molecule within a complex biological system, providing unbiased insights into its mechanism of action.

Understanding the molecular interactions between a small molecule and its target is fundamental to drug discovery. nih.gov The identification of the biological target of this compound would be a pivotal moment in its development, enabling rational drug design and a deeper understanding of its therapeutic potential nih.govdntb.gov.ua.

Addressing Challenges in Preclinical Development and Translation

The path from a promising lead compound to a clinically approved drug is fraught with challenges. The preclinical development phase is designed to identify and mitigate potential issues before a compound is tested in humans.

Common Preclinical Challenges and Mitigation Strategies:

Pharmacokinetics and Bioavailability: A successful drug must be able to reach its target in the body in sufficient concentrations. Preclinical studies will need to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogues.

Toxicity: Ensuring the safety of a new drug is paramount. In vitro and in vivo toxicology studies will be necessary to identify any potential off-target effects or liabilities.

Scalable Synthesis: The chemical synthesis of the compound must be efficient and scalable to produce the quantities required for preclinical and clinical studies.

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm the presence of the fluorophenyl group (e.g., aromatic protons at δ 6.8–7.2 ppm) and thian-3-amine backbone (NH peak at δ 3.1–3.5 ppm) .

- X-ray Crystallography : Resolves spatial arrangement; SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule structures .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 236.1) .

What methodologies are employed to screen the biological activity of this compound?

Basic Research Question

- Binding Assays : Radioligand displacement or fluorescence polarization assays quantify affinity for receptors (e.g., serotonin or dopamine receptors) .

- Enzyme Inhibition Studies : Kinetic assays (e.g., spectrophotometric monitoring) evaluate inhibition constants () against target enzymes .

- Cell-Based Assays : MTT or apoptosis assays in cancer cell lines assess cytotoxicity and therapeutic potential .

How does halogen substitution (e.g., fluorine position) influence the biological activity of thian-3-amine derivatives?

Advanced Research Question

- Fluorine at Position 5 : In this compound, the meta-fluorine enhances metabolic stability and electronegativity, improving receptor binding via polar interactions .

- Comparative Studies : Analogues with fluorine at para (e.g., N-(4-fluorophenyl)thian-3-amine) show reduced activity due to steric mismatch in hydrophobic binding pockets .

- Methodology : Structure-activity relationship (SAR) studies using isosteric replacements (e.g., Cl, Br) and computational docking (e.g., AutoDock Vina) validate positional effects .

How can contradictory data on the pharmacological profiles of structurally similar thian-3-amine derivatives be resolved?

Advanced Research Question

- Case Example : Discrepancies in reported IC values for fluorophenyl vs. chlorophenyl analogues may arise from assay conditions (e.g., pH, co-solvents).

- Resolution Strategies :

- Standardized Protocols : Replicate assays under identical buffer conditions (e.g., PBS pH 7.4, 1% DMSO) .

- Meta-Analysis : Cross-reference data from orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

- Crystallographic Evidence : Resolve binding modes of disputed compounds using co-crystal structures .

What advanced computational approaches are used to predict the interaction mechanisms of this compound with biological targets?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability of fluorine-mediated hydrogen bonds .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electronic effects of fluorine substitution on binding energy .

- Pharmacophore Modeling : Identify critical interaction features (e.g., aromatic π-stacking, NH hydrogen bonds) using Schrödinger Suite .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific therapeutic applications?

Advanced Research Question

- Key Modifications :

- Thian Ring Substitution : Introducing methyl groups at C4 increases lipophilicity, enhancing blood-brain barrier penetration .

- Phenyl Ring Modifications : Replacing 2-methyl with bulkier groups (e.g., isopropyl) reduces off-target binding .

- Methodology :

- Parallel Synthesis : Generate derivatives via Ugi or Suzuki-Miyaura reactions .

- High-Throughput Screening : Test libraries against disease-specific panels (e.g., kinase inhibitors) .

What experimental designs are recommended for studying the pharmacokinetic properties of this compound?

Advanced Research Question

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life () .

- Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial resistance .

- In Vivo Studies :

- Pharmacokinetic Profiling : Administer intravenously/orally to rodents; collect plasma for LC-MS/MS analysis .

- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.